Ethyl (7S)-7-hydroxyundeca-2,9-dienoate
Description
Properties
CAS No. |
675580-75-3 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
ethyl (7S)-7-hydroxyundeca-2,9-dienoate |
InChI |
InChI=1S/C13H22O3/c1-3-5-9-12(14)10-7-6-8-11-13(15)16-4-2/h3,5,8,11-12,14H,4,6-7,9-10H2,1-2H3/t12-/m1/s1 |
InChI Key |
NZZZNEULKJXPSL-GFCCVEGCSA-N |
Isomeric SMILES |
CCOC(=O)C=CCCC[C@@H](CC=CC)O |
Canonical SMILES |
CCOC(=O)C=CCCCC(CC=CC)O |
Origin of Product |
United States |
Preparation Methods
The stereoselective introduction of the C7 hydroxyl group is a critical challenge. Building on methodologies from α-chloroaldehyde synthesis (Source), asymmetric organocatalysis provides a robust pathway. For instance, the Jørgensen-Hayashi protocol employs (2R,5R)-diphenylpyrrolidine (17) or imidazolidinone catalysts (8) to achieve α-chlorination of aldehydes with >90% enantiomeric excess (Table 1).
Table 1: Asymmetric α-Chlorination of Aldehydes
| Entry | Aldehyde Substrate | Catalyst | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| 1 | Hexanal | 8 | 71 | 92 |
| 2 | Cyclohexanecarboxaldehyde | 17 | 87 | 94 |
| 3 | Adamantylaldehyde | 8 | 85 | 95 |
Following chlorination, the α-chloroaldehyde intermediate undergoes chain elongation via Grignard addition or aldol condensation. Subsequent hydrolysis of the chloride to a hydroxyl group (e.g., using AgNO₃ in aqueous THF) affords the (S)-configured alcohol. For example, heptanal derivatives can be extended to undecanal analogs, with the chlorine at C7 replaced by hydroxyl via SN2 substitution.
Cross-Metathesis for Diene Formation
Ring-opening cross-metathesis (ROCM) offers a modular route to the Δ²,⁹ dienoate framework. Source demonstrates the utility of Grubbs-II catalyst in ROCM of low-strain cycloolefins (e.g., cyclooctene) with α,β-unsaturated esters (e.g., ethyl acrylate). This method generates conjugated dienes with high trans-selectivity (Table 2).
Table 2: ROCM of Cyclooctene with Ethyl Acrylate
| Catalyst | Temperature (°C) | Conversion (%) | Diastereomeric Ratio (E:Z) |
|---|---|---|---|
| Grubbs-II | 40 | 98 | 95:5 |
| Hoveyda-Grubbs | 60 | 85 | 90:10 |
To integrate the C7 hydroxyl group, a protected alcohol (e.g., TBS-ether) is introduced into the cycloolefin substrate prior to ROCM. Post-metathesis deprotection (e.g., TBAF) yields the free hydroxyl. This approach ensures regiospecific placement of the functional groups while maintaining stereochemical integrity.
The Wittig reaction remains a cornerstone for constructing α,β-unsaturated esters. Source cites Swift and Sutherland’s synthesis of ethyl deca-2,9-dienoate via tandem Wittig olefination. Applying this strategy to undecenoate derivatives, a bis-ylide reagent (e.g., Ph₃P=CH-(CH₂)₅-CH=PPh₃) reacts with ethyl 9-oxononanoate to install both double bonds in a single step (Scheme 1).
Scheme 1: Tandem Wittig Reaction
Ethyl 9-oxononanoate + Bis-ylide → Ethyl undeca-2,9-dienoate
Yields for analogous reactions range from 65–78%, with E-selectivity >90%. The C7 hydroxyl is introduced via Sharpless asymmetric dihydroxylation of the Δ⁷,⁸ intermediate, followed by selective reduction or oxidation.
Chiral Pool Derivation from Amino Acids
Chiral pool strategies exploit natural amino acids as stereochemical templates. Source outlines the conversion of L-threonine to α-chloro-β-hydroxy acids, which are reduced to aldehydes and elongated via iterative Horner-Wadsworth-Emmons reactions. For example, L-threonine-derived chlorohydrins are oxidized to aldehydes, followed by Wittig extensions to install the dienoate moiety (Scheme 2).
Scheme 2: Amino Acid-Based Synthesis
L-Threonine → α-Chloro-β-hydroxy acid → Aldehyde → Wittig olefination → Ethyl (7S)-7-hydroxyundeca-2,9-dienoate
This route achieves >80% enantiomeric excess but requires multi-step protection/deprotection sequences.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | e.e. (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Organocatalysis | 70–85 | 90–95 | High stereocontrol | Multi-step chain elongation |
| ROCM | 60–75 | N/A | Modular diene formation | Requires protected intermediates |
| Wittig Reaction | 65–78 | 85–92 | Rapid diene installation | Moderate stereoselectivity |
| Chiral Pool | 50–60 | 80–88 | Utilizes natural chirality | Low overall yield |
Chemical Reactions Analysis
Types of Reactions
Ethyl (7S)-7-hydroxyundeca-2,9-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Ethyl (7S)-7-hydroxyundeca-2,9-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (7S)-7-hydroxyundeca-2,9-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and ester functionality play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 10-undecenoate
Key Similarities and Differences:
Analysis: Ethyl 10-undecenoate lacks a hydroxyl group and has a single double bond, making it less polar and more suited for non-polar applications like flavoring agents. The conjugated diene system (positions 2 and 9) may also confer unique reactivity, such as participation in Diels-Alder reactions, unlike the isolated double bond in Ethyl 10-undecenoate .
8-O-Acetylshanzhiside Methyl Ester
Key Similarities and Differences:
Analysis: 8-O-Acetylshanzhiside Methyl Ester is a glycoside-derived methyl ester with a complex cyclic structure, enabling diverse biological interactions (e.g., anti-inflammatory or neuroprotective effects). In contrast, this compound’s linear structure and ethyl ester group may favor simpler synthetic pathways or metabolic stability. Both compounds highlight the role of stereochemistry in bioactivity, but their structural divergence limits direct functional overlap .
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
Key Similarities and Differences:
Analysis: The indole-based compound’s aromaticity and carboxylic acid group make it more acidic and reactive in electrophilic substitutions, unlike the aliphatic this compound. Safety data for the indole derivative emphasize the need for rigorous handling protocols, which may also apply to structurally complex esters like Ethyl (7S) during synthesis .
Research Findings and Implications
- Stereochemical Influence: The S-configuration at C7 in this compound may enhance enantioselective interactions in catalytic processes or receptor binding, analogous to stereospecific effects observed in 8-O-Acetylshanzhiside Methyl Ester .
- Solubility and Bioavailability: Compared to Ethyl 10-undecenoate, the hydroxyl group in Ethyl (7S) could improve aqueous solubility, a critical factor in drug delivery systems .
- Safety and Handling : While direct data are lacking, the reactive diene and ester functionalities warrant precautions similar to those for 7-Chloro-3-methyl-1H-indole-2-carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
